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molecular formula C18H21NO3S3 B8619647 3-Ethyl-2-(ethylsulfanyl)-1,3-benzothiazol-3-ium 4-methylbenzene-1-sulfonate CAS No. 5231-22-1

3-Ethyl-2-(ethylsulfanyl)-1,3-benzothiazol-3-ium 4-methylbenzene-1-sulfonate

Cat. No. B8619647
M. Wt: 395.6 g/mol
InChI Key: KGWPDEXNWSCONX-UHFFFAOYSA-M
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Patent
US04356247

Procedure details

A mixture of 3.3 g of 2-mercaptobenzothiazole and 10.0 g of ethyl p-toluenesulfonate was heated to 150° C. to react them for 6 hours. The reaction product was cooled to 80° C. and then 30 ml of ethanol was added to it, thereby producing an ethanol solution of 2-ethylmercapto-3-ethylbenzothiazolium p-toluenesulfonate.
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
S[C:2]1[S:3][C:4]2[CH:10]=CC=[CH:7][C:5]=2[N:6]=1.[C:11]1([CH3:23])[CH:16]=[CH:15][C:14]([S:17]([O:20]CC)(=[O:19])=[O:18])=[CH:13][CH:12]=1>C(O)C>[C:11]1([CH3:23])[CH:12]=[CH:13][C:14]([S:17]([O-:20])(=[O:18])=[O:19])=[CH:15][CH:16]=1.[CH2:4]([S:3][C:2]1[S:17][C:14]2[CH:13]=[CH:12][CH:11]=[CH:16][C:15]=2[N+:6]=1[CH2:5][CH3:7])[CH3:10] |f:3.4|

Inputs

Step One
Name
Quantity
3.3 g
Type
reactant
Smiles
SC=1SC2=C(N1)C=CC=C2
Name
Quantity
10 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)OCC)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to react them for 6 hours
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction product was cooled to 80° C.

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=C(C=C1)S(=O)(=O)[O-])C.C(C)SC=1SC2=C([N+]1CC)C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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